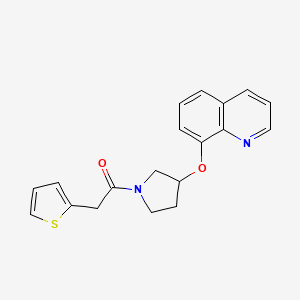

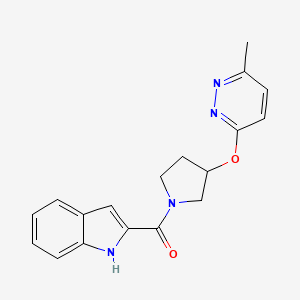

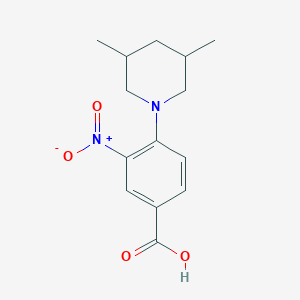

methyl 4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine, owing to their antibacterial and diuretic properties . It also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been involved in research focusing on chemical synthesis and structural analysis. For example, the synthesis of related sulfonamide compounds and their transition metal complexes has been explored, revealing insights into their potential pharmacological activities (Chohan & Shad, 2011). Similarly, studies on the synthesis of optically active compounds via sulfonium ylides derived from camphor suggest methods for producing enantiomerically enriched products (Li et al., 1996).

Photophysical Properties and Applications

Research into the photophysical properties of compounds containing thiophene units, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, has been conducted to understand their luminescence characteristics. This work is relevant for the development of optical materials and sensors (Kim et al., 2021).

Environmental and Material Science Applications

In environmental and material sciences, research has examined the effect of redox conditions on sphagnum acid thermochemolysis product distributions, providing insights into the biogeochemical processes in peatlands (Swain & Abbott, 2013). Additionally, studies on novel sulfonated thin-film composite nanofiltration membranes highlight the role of sulfonated compounds in improving water flux and dye treatment efficacy (Liu et al., 2012).

Metal Ion Interaction and Potential Therapeutic Applications

The interaction of sulfonamide-derived compounds with metal ions has been investigated, with potential implications for therapeutic applications in conditions like Alzheimer's disease. This includes the design of molecules to sequester or redistribute metal ions, which are key in neurodegenerative diseases (Scott et al., 2011).

General Chemical Reactivity and Catalysis

Research on iron-catalyzed benzylation of 1,3-dicarbonyl compounds presents a method for synthesizing benzylated products, demonstrating the versatility of related compounds in organic synthesis and catalysis (Kischel et al., 2007).

Mechanism of Action

properties

IUPAC Name |

methyl 4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S2/c1-21-15(18)11-2-4-13(5-3-11)23(19,20)16-8-6-14(17)12-7-9-22-10-12/h2-5,7,9-10,14,16-17H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWNAUFDXHNQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)

![(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2695297.png)

![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)